molecular formula C12H15F2N3 B1448850 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline CAS No. 2034155-56-9

2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline

Cat. No. B1448850
M. Wt: 239.26 g/mol
InChI Key: PPQSLTRYZIGXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline (DFA) is a versatile chemical compound with a wide range of applications in scientific research. It is a member of the iminoazepane family of compounds, which are known for their unique properties and ability to interact with a variety of molecules. DFA has been studied extensively in recent years, and its potential applications in the fields of chemistry, biochemistry, and pharmacology are being explored.

Scientific Research Applications

2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been used in a variety of scientific research applications, including the study of enzyme kinetics and drug metabolism. It has also been used in the synthesis of novel organic compounds, as well as in the study of chemical and biological interactions. Additionally, 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been used in the synthesis of peptides, proteins, and other bioactive molecules.

Mechanism Of Action

The mechanism of action of 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline is not yet fully understood. However, it is believed that its properties are due to its ability to interact with a variety of molecules, including enzymes and other proteins. Additionally, 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been shown to interact with DNA, which may explain its potential applications in the field of pharmacology.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline are still being studied, but preliminary studies have indicated that it may have anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline has been shown to inhibit the growth of certain bacteria, including E. coli and Salmonella.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline in laboratory experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, one of the main limitations of using 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline is its potential toxicity. It is important to use caution when working with this compound and to follow all safety protocols.

Future Directions

There are many potential future directions for the development of 2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline. These include further research into its biochemical and physiological effects, as well as its potential applications in the fields of pharmacology and drug metabolism. Additionally, further research into its mechanism of action and its potential toxicity is needed. Additionally, further research into its potential uses in the synthesis of peptides, proteins, and other bioactive molecules is needed. Finally, further research into its potential applications in the fields of medicine and biotechnology is needed.

properties

IUPAC Name

2,4-difluoro-5-(2-iminoazepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3/c13-8-6-9(14)11(7-10(8)15)17-5-3-1-2-4-12(17)16/h6-7,16H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQSLTRYZIGXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=N)N(CC1)C2=C(C=C(C(=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-(2-iminoazepan-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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